molecular formula C12H28N2O10 B3430625 Di(tris[hydroxymethyl]aminomethane) succinate CAS No. 85169-32-0

Di(tris[hydroxymethyl]aminomethane) succinate

Cat. No. B3430625
CAS RN: 85169-32-0
M. Wt: 360.36 g/mol
InChI Key: CFJZQNZZGQDONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(tris[hydroxymethyl]aminomethane) succinate, also known as Trizma® succinate, is a compound with the linear formula: [NH2C(CH2OH)3]2 · C4H6O4 . It has a molecular weight of 360.36 . It is also referred to as 2-Amino-2-(hydroxymethyl)-1,3-propanediol succinate .


Molecular Structure Analysis

The molecular structure of Di(tris[hydroxymethyl]aminomethane) succinate can be represented by the SMILES string: NC(CO)(CO)CO.NC(CO)(CO)CO.OC(=O)CCC(O)=O . The InChI key is CFJZQNZZGQDONE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tris(hydroxymethyl)aminomethane, a component of the compound, is known to undergo reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .


Physical And Chemical Properties Analysis

Di(tris[hydroxymethyl]aminomethane) succinate is a crystalline powder that is soluble in water . It has an assay of 99% .

Mechanism of Action

The fraction of Tris(hydroxymethyl)aminomethane (THAM) that penetrates into cells is, at intracellular pH, 90% ionized and may “overtitrate” the intracellular spaces . As ionized THAM accumulates in the cell, K+ moves out in order to restore the normal Donnan ratio .

Safety and Hazards

Di(tris[hydroxymethyl]aminomethane) succinate is a skin and strong eye irritant . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJZQNZZGQDONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004826
Record name Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Tris(hydroxymethyl)aminomethane succinate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21812
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Di(tris[hydroxymethyl]aminomethane) succinate

CAS RN

84540-64-7, 85169-32-0
Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di(tris[hydroxymethyl]aminomethane) succinate
Reactant of Route 2
Di(tris[hydroxymethyl]aminomethane) succinate
Reactant of Route 3
Di(tris[hydroxymethyl]aminomethane) succinate
Reactant of Route 4
Di(tris[hydroxymethyl]aminomethane) succinate
Reactant of Route 5
Di(tris[hydroxymethyl]aminomethane) succinate
Reactant of Route 6
Di(tris[hydroxymethyl]aminomethane) succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.